REACTION_CXSMILES
|
B.[O:2]1[C:10]2[C:9]([C:11](O)=[O:12])=[CH:8][N:7]=[CH:6][C:5]=2[CH:4]=[CH:3]1>O1CCCC1>[O:2]1[C:10]2[C:9]([CH2:11][OH:12])=[CH:8][N:7]=[CH:6][C:5]=2[CH:4]=[CH:3]1
|
Name
|
|
Quantity
|
0.61 mL
|
Type
|
reactant
|
Smiles
|
B
|
Name
|
|
Quantity
|
0.1 g
|
Type
|
reactant
|
Smiles
|
O1C=CC=2C=NC=C(C21)C(=O)O
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Name
|
|
Quantity
|
2 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
0.61 mL
|
Type
|
reactant
|
Smiles
|
B
|
Name
|
|
Quantity
|
0.61 mL
|
Type
|
reactant
|
Smiles
|
B
|
Type
|
CUSTOM
|
Details
|
stir for 1 hour
|
Rate
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UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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STIRRING
|
Details
|
stir for 30 minutes
|
Duration
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30 min
|
Type
|
CUSTOM
|
Details
|
quench with 1N HCl (10 mL)
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Type
|
STIRRING
|
Details
|
stir for 15 minutes
|
Duration
|
15 min
|
Type
|
EXTRACTION
|
Details
|
Add aqueous ammonium hydroxide (28-30%, 3 mL), extract with diethyl ether
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dry over magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
filter
|
Type
|
CONCENTRATION
|
Details
|
concentrate
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |